1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda*6*-thiophen-3-ol
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Overview
Description
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol is an organic compound with the molecular formula C12H17NO3S
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol typically involves the reaction of tetrahydrothiophene with phenethylamine under controlled conditions. The reaction is carried out in the presence of oxidizing agents to introduce the dioxo functionality. The process requires precise temperature control and the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxo groups to hydroxyl groups.
Substitution: The phenethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol derivatives.
Scientific Research Applications
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The dioxo groups play a crucial role in these interactions, facilitating the formation of hydrogen bonds and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Dioxo-tetrahydro-1lambda6-thiophen-3-one : A structurally similar compound with different functional groups.
- 4-Phenethylamino-tetrahydrothiophene : Lacks the dioxo functionality but shares the core structure.
Uniqueness
1,1-Dioxo-4-phenethylamino-tetrahydro-1lambda6-thiophen-3-ol is unique due to its combination of dioxo and phenethylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
1,1-dioxo-4-(2-phenylethylamino)thiolan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c14-12-9-17(15,16)8-11(12)13-7-6-10-4-2-1-3-5-10/h1-5,11-14H,6-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZXCYZDDEDMKGM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CS1(=O)=O)O)NCCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383110 |
Source
|
Record name | BAS 03013070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
347364-75-4 |
Source
|
Record name | BAS 03013070 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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